Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate
Overview
Description
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate is a complex organic molecule with the molecular formula C13H8FNO2S. This compound contains both a fluorine atom and a thiophene ring, making it useful in a variety of scientific applications. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate involves the incorporation of a fluorine atom into the pyridine ring and the attachment of a thiophene ring. One common method for synthesizing fluoropyridines is the fluorination of pyridine using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C), which forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and thiophene ring contribute to its unique chemical properties, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Thiophen-2-ylmethyl 2-chloropyridine-4-carboxylate
- Thiophen-2-ylmethyl 2-bromopyridine-4-carboxylate
- Thiophen-2-ylmethyl 2-iodopyridine-4-carboxylate
Uniqueness
Thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
thiophen-2-ylmethyl 2-fluoropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-10-6-8(3-4-13-10)11(14)15-7-9-2-1-5-16-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNWWULHUVRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC(=O)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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